Quercetin 7,4'-diglucoside Quercetin 7,4'-diglucoside Quercetin 7,4'-di-O-beta-D-glucoside is a quercetin O-glucoside that is quercetin with two beta-D-glucosyl residues attached at positions 7 and 4'. It has a role as a plant metabolite. It is a beta-D-glucoside, a member of flavonols, a monosaccharide derivative, a polyphenol, a quercetin O-glucoside and a trihydroxyflavone.
Quercetin 7,4'-diglucoside is a natural product found in Allium victorialis and Rhodomyrtus tomentosa with data available.
Brand Name: Vulcanchem
CAS No.: 42900-82-3
VCID: VC0192232
InChI: InChI=1S/C27H30O17/c28-6-14-17(32)20(35)23(38)26(43-14)40-9-4-11(31)16-13(5-9)41-25(22(37)19(16)34)8-1-2-12(10(30)3-8)42-27-24(39)21(36)18(33)15(7-29)44-27/h1-5,14-15,17-18,20-21,23-24,26-33,35-39H,6-7H2/t14-,15-,17-,18-,20+,21+,23-,24-,26-,27-/m1/s1
SMILES: C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O
Molecular Formula: C27H30O17
Molecular Weight: 626.52

Quercetin 7,4'-diglucoside

CAS No.: 42900-82-3

Cat. No.: VC0192232

Molecular Formula: C27H30O17

Molecular Weight: 626.52

* For research use only. Not for human or veterinary use.

Quercetin 7,4'-diglucoside - 42900-82-3

CAS No. 42900-82-3
Molecular Formula C27H30O17
Molecular Weight 626.52
IUPAC Name 3,5-dihydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Standard InChI InChI=1S/C27H30O17/c28-6-14-17(32)20(35)23(38)26(43-14)40-9-4-11(31)16-13(5-9)41-25(22(37)19(16)34)8-1-2-12(10(30)3-8)42-27-24(39)21(36)18(33)15(7-29)44-27/h1-5,14-15,17-18,20-21,23-24,26-33,35-39H,6-7H2/t14-,15-,17-,18-,20+,21+,23-,24-,26-,27-/m1/s1
SMILES C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O

Chemical Identity and Structural Characteristics

Quercetin 7,4'-diglucoside is defined by several key chemical identifiers that establish its precise molecular identity:

Chemical Identification Parameters

ParameterValue
CAS Number42900-82-3
Chemical FormulaC₂₇H₃₀O₁₇
Average Molecular Weight626.5169 Da
Monoisotopic Molecular Weight626.148299534 Da
IUPAC Name3,5-dihydroxy-2-(3-hydroxy-4-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-7-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4H-chromen-4-one

The compound is known by several synonyms in scientific literature, including:

  • Quercetin 4′,7-diglucoside

  • Flavone, 3,3′,4′,5,7-pentahydroxy-, 4′,7-diglucoside

  • 7-(β-D-Glucopyranosyloxy)-2-[4-(β-D-glucopyranosyloxy)-3-hydroxyphenyl]-3,5-dihydroxy-4H-1-benzopyran-4-one

Structural Features

The structure of quercetin 7,4'-diglucoside consists of a quercetin backbone (3,5,7,3',4'-pentahydroxyflavone) with β-D-glucose moieties attached via O-glycosidic bonds at positions 7 and 4'. This glycosylation pattern produces a compound with distinctive physical and chemical properties compared to the quercetin aglycone. The presence of these glucose moieties increases the molecular weight and alters the polarity, solubility, and potentially the bioavailability of the molecule .

Physicochemical Properties

The addition of two glucose moieties to the quercetin structure significantly impacts the physicochemical properties of quercetin 7,4'-diglucoside, influencing its behavior in biological systems and potential applications.

Physical Properties

PropertyValue
Solubility (ALOGPS)3.23 g/L
LogS (ALOGPS)-2.29
LogP (ALOGPS)-0.81
Polar Surface Area285.75 Ų
Refractivity141.15
Polarizability59.64
Number of Rings5

Structural Features and Chemical Reactivity

FeatureValue
Hydrogen Acceptors17
Hydrogen Donors11
Rotatable Bond Count7
Formal Charge0
Physiological Charge-1
pKa (strongest basic)-3.65
pKa (strongest acidic)7.09

These physicochemical parameters highlight the highly polar nature of quercetin 7,4'-diglucoside, with numerous hydrogen bond donors and acceptors due to the presence of multiple hydroxyl groups. The negative LogP value indicates greater water solubility compared to lipid solubility, which contrasts with the more lipophilic nature of the quercetin aglycone .

Classification and Taxonomic Placement

Quercetin 7,4'-diglucoside occupies a specific position within the hierarchical classification of phytochemicals:

Phytochemical Taxonomy

Classification LevelCategory
FamilyPolyphenols
ClassFlavonoids
Sub-classFlavonols
Specific TypeFlavonoid-7-O-glycoside

This taxonomic placement situates quercetin 7,4'-diglucoside within the broader context of plant secondary metabolites, specifically among polyphenolic compounds. As a flavonol, it possesses the characteristic 3-hydroxyflavone backbone, which is associated with various bioactivities in many flavonoid compounds .

Potential ActivityMechanism of Action
AnticancerMay induce apoptosis and cell cycle arrest in various cancer cell lines
Anti-inflammatoryPossible inhibition of inflammatory mediators and pathways
CardioprotectivePotential antioxidant effects in cardiovascular tissues
AntidiabeticPossible effects on glucose metabolism and insulin sensitivity
AntimicrobialPotential broad-spectrum activity against bacteria and parasites

It's important to note that while these activities have been documented for quercetin , the specific glycosylation pattern in quercetin 7,4'-diglucoside would likely modify these properties, potentially enhancing certain activities while diminishing others. The glucose moieties typically enhance water solubility but may reduce direct antioxidant capacity compared to the aglycone form.

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